6-Isopropoxy-5-methylnicotinic acid

Description

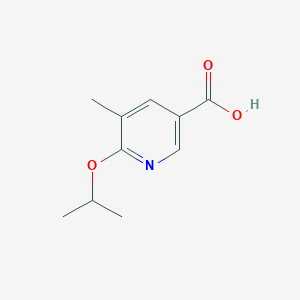

6-Isopropoxy-5-methylnicotinic acid (CAS: 1011558-18-1) is a pyridinecarboxylic acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . Its structure features a nicotinic acid backbone substituted with a methyl group at position 5 and an isopropoxy group at position 6 (Figure 1). Notably, commercial availability varies; CymitQuimica lists it as discontinued in multiple quantities, suggesting supply challenges .

Properties

IUPAC Name |

5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQCFAAHQMRPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729228 | |

| Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011558-18-1 | |

| Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Isopropoxy-5-methylnicotinic acid involves several steps. One common synthetic route includes the reaction of 5-methyl-6-hydroxynicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Isopropoxy-5-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Isopropoxy-5-methylnicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its role as a DHODH inhibitor makes it valuable in studying the pyrimidine biosynthesis pathway.

Medicine: Potential therapeutic applications include its use in developing drugs for diseases where DHODH inhibition is beneficial.

Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The primary mechanism of action of 6-Isopropoxy-5-methylnicotinic acid involves the inhibition of dihydroorotate dehydrogenase (DHODH). By inhibiting this enzyme, the compound disrupts the de novo pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituent groups at positions 5 and 6 of the pyridine ring. These variations influence physicochemical properties such as solubility, acidity, and reactivity.

Table 1: Structural Comparison of Nicotinic Acid Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 6-Isopropoxy-5-methylnicotinic acid | 5-Me, 6-O-iPr | C₁₀H₁₃NO₃ | 1011558-18-1 | Bulky isopropoxy group |

| 5-Methylnicotinic acid | 5-Me | C₇H₇NO₂ | 3222-49-9 | Lacks 6-substituent |

| Ethyl 6-isopropoxy-5-methylnicotinate | 5-Me, 6-O-iPr, ester | C₁₂H₁₇NO₃ | 1188396-03-3 | Esterified carboxyl group |

| 6-(Cyclopropylmethoxy)nicotinic acid | 6-O-cyclopropylmethyl | C₁₀H₁₁NO₃ | 1019546-29-2 | Smaller cyclic alkoxy group |

| 5-Methyl-6-methylsulfanyl-nicotinic acid | 5-Me, 6-S-Me | C₈H₉NO₂S | 1355226-55-9 | Sulfur-containing substituent |

Key Observations :

- Esterification (e.g., ethyl ester derivative) enhances lipophilicity, which may improve membrane permeability in biological systems .

- Sulfur-based substituents (e.g., methylsulfanyl) can alter electronic effects and metabolic stability compared to oxygen-containing groups .

Table 2: Antioxidant Activity at Varying Concentrations

| Concentration (µg/mL) | Ascorbic Acid (NO Scavenging %) | Compound 5 (NO Scavenging %) | Compound 6 (NO Scavenging %) |

|---|---|---|---|

| 250 | 120 | 100 | 80 |

| 500 | 60 | 40 | 20 |

| 750 | 0 | 0 | 0 |

| Concentration (µg/mL) | Ascorbic Acid (H₂O₂ Scavenging %) | Compound 5 (H₂O₂ Scavenging %) | Compound 6 (H₂O₂ Scavenging %) |

|---|---|---|---|

| 250 | 80 | 70 | 60 |

| 500 | 50 | 40 | 30 |

Analysis :

- Compound 6 exhibits lower NO and H₂O₂ scavenging activity compared to ascorbic acid and Compound 5 (possibly a less sterically hindered analog). This suggests that the isopropoxy group may reduce antioxidant efficacy due to steric hindrance or electronic effects .

- Activity diminishes completely at ≥750 µg/mL, indicating concentration-dependent effects.

Biological Activity

6-Isopropoxy-5-methylnicotinic acid is a derivative of nicotinic acid recognized for its biological activity, particularly as an inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The compound's molecular formula is C10H13NO3, with a molecular weight of 195.22 g/mol. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of DHODH. By blocking this enzyme, the compound disrupts the pyrimidine biosynthesis pathway, leading to antiproliferative effects that may be beneficial in cancer therapy. This inhibition can result in reduced cellular proliferation and altered metabolic pathways, making it a target for further research in various therapeutic contexts.

Antiproliferative Effects

Research indicates that this compound has significant antiproliferative properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that the compound exhibited a dose-dependent reduction in cell viability in colorectal cancer cell lines, suggesting its potential utility as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for antimicrobial effects. Preliminary studies have shown that this compound possesses activity against certain bacterial strains, indicating its potential as a novel antimicrobial agent.

Case Study 1: Cancer Cell Line Inhibition

A study conducted on human colorectal cancer cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates. The study utilized various concentrations of the compound and measured cell viability using MTT assays. The results indicated IC50 values in the micromolar range, highlighting its potency as an antiproliferative agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods. The findings revealed that the compound effectively inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Medicinal Chemistry

The inhibition of DHODH by this compound positions it as a promising candidate for drug development aimed at treating conditions such as cancer and autoimmune diseases. Its unique structural features may enhance its interaction with biological targets compared to simpler analogs like nicotinic acid derivatives.

Future Directions

Ongoing research is focused on optimizing the chemical structure to improve potency and selectivity towards DHODH while minimizing potential side effects. Further studies are also warranted to explore combination therapies that may enhance its therapeutic efficacy against resistant cancer types or infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.